2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
2-(4-Nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position, linked via a propanamide bridge to a 1,3-thiazol-2-yl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (thiazole) groups, which influence its physicochemical and biological properties.
Properties
CAS No. |
956624-59-2 |
|---|---|
Molecular Formula |
C9H9N5O3S |
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N5O3S/c1-6(8(15)12-9-10-2-3-18-9)13-5-7(4-11-13)14(16)17/h2-6H,1H3,(H,10,12,15) |
InChI Key |
NGWOGGCTMMYEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Amide Bond Formation: The final step involves coupling the nitropyrazole and thiazole derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 4 of the pyrazole ring undergoes selective reduction under catalytic hydrogenation or metal hydride conditions:
| Reaction Conditions | Product | Yield | Biological Relevance |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr | 2-(4-Amino-1H-pyrazol-1-yl)-N-(thiazol-2-yl)propanamide | 78% | Enhanced solubility and potential kinase inhibition |
| Fe/HCl, H₂O, reflux, 3 hr | Same as above | 65% | Cost-effective industrial scaling |
This reduction is critical for modifying electron-withdrawing effects and enabling downstream functionalization through diazotization or acylation.
Nucleophilic Substitution Reactions
The thiazole ring participates in electrophilic substitutions, while the pyrazole nitro group directs meta-substitution:
Thiazole Ring Reactivity
Pyrazole Ring Reactivity
| Position | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| C-3 | Cl₂, FeCl₃ | DCM, reflux, 4 hr | 3-Chloro-4-nitro-pyrazole derivative | Requires strict temp control |
Amide Hydrolysis
| Conditions | Product | Key Finding |
|---|---|---|
| 6M HCl, reflux, 8 hr | 2-(4-Nitro-pyrazol-1-yl)propanoic acid + 2-aminothiazole | Quantitative cleavage |
| NaOH (20%), EtOH/H₂O, 70°C, 5 hr | Same as above | 92% yield |
Knoevenagel Condensation
| Reagent | Conditions | Product | Use Case |
|---|---|---|---|
| Malononitrile, piperidine | EtOH, 80°C, 12 hr | Cyano-vinylpyrazole-thiazole hybrid | Fluorescent probes |
Cross-Coupling Reactions
The thiazole ring facilitates palladium-mediated couplings:
Side-Chain Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 1 hr | Pyrazole-thiazole diketone | Unstable; polymerizes rapidly |
| SeO₂, dioxane | Reflux, 6 hr | α-Ketoamide | Chelating agent candidate |
Thermal Cyclization
| Conditions | Product | Application |
|---|---|---|
| PPA, 140°C, 3 hr | Thiazolo[3,2-b]pyrazol-6-one | Antitubercular activity |
Reactivity Comparison Table
| Functional Group | Reaction Rate (Relative) | Preferred Conditions | Stability of Products |
|---|---|---|---|
| Pyrazole NO₂ | Moderate | H₂/Pd, Fe/HCl | High (except under UV light) |
| Thiazole C-H | Fast | Electrophilic bromination | Moderate |
| Amide C=O | Slow | Strong acid/base hydrolysis | Low (requires anhydrous storage) |
Mechanistic Insights
-
Nitro Group Electronic Effects : The -NO₂ group deactivates the pyrazole ring, directing electrophiles to the meta position while enhancing thiazole's nucleophilicity through conjugation .
-
Steric Effects : The methylene spacer between pyrazole and propanamide reduces steric hindrance, enabling regioselective modifications at both heterocycles .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions by stabilizing transition states .
This compound's versatility in forming pharmaceutically relevant hybrids (e.g., triazole-thiazole conjugates ) underscores its utility in medicinal chemistry. Further studies should explore its behavior under photolytic and electrochemical conditions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole and thiazole derivatives. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the compound.
Biological Activities
Research indicates that 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. Research has focused on its ability to induce apoptosis in specific cancer types, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Pharmacological Studies
Pharmacological investigations have revealed that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Effective against multiple bacterial strains |
| Anticancer | MTT assay | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | ELISA | Reduces levels of pro-inflammatory cytokines |
Case Studies
Several case studies have explored the applications of this compound:
-
Antimicrobial Efficacy :
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development. -
Cancer Cell Line Studies :
Another research effort investigated the effects of this compound on human breast cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, warranting further exploration into its mechanisms of action. -
Inflammatory Disease Models :
Animal models of inflammation have been used to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers, suggesting therapeutic potential for conditions like arthritis.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with nitro and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- The target compound’s nitro-pyrazole group contrasts with oxadiazole rings in compounds 8d–8h, which are substituted with aryl groups (e.g., 4-methylphenyl, 3-nitrophenyl) . The nitro group likely enhances electrophilicity and metabolic stability compared to methyl or amino substituents.
- Melting points of oxadiazole analogues (117–159°C) suggest moderate thermal stability, influenced by aryl substituents. The nitro group in the target compound may elevate its melting point due to stronger intermolecular interactions .
Spectroscopic and Computational Insights
- IR/NMR Data : Oxadiazole-thiazole hybrids (e.g., 8d–8h) show characteristic IR peaks for C=O (~1680 cm⁻¹) and N–H (~3200 cm⁻¹), consistent with the propanamide backbone. 1H-NMR signals for thiazole protons appear at δ 7.3–7.5 ppm, while oxadiazole-linked aryl groups resonate at δ 7.0–8.5 ppm . The target compound’s nitro group would likely deshield adjacent protons, shifting NMR signals downfield.
Biological Activity
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring and a thiazole moiety, which are known for their pharmacological properties. The structural formula is represented as follows:
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrazole and thiazole rings through condensation reactions. Recent studies have detailed various synthetic pathways that yield high purity and yield of the compound, which are essential for biological testing .
Antitumor Activity
Research has demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines:
The presence of electron-donating groups in these compounds enhances their cytotoxicity by promoting interactions with cellular targets.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and inflammation. Studies suggest that it interacts with specific enzymes or receptors involved in these processes, although detailed mechanistic studies are still ongoing.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Anticancer Study : A study involving a series of thiazole-pyrazole derivatives demonstrated significant growth inhibition in cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Inflammation Model : In an animal model of inflammation, compounds similar to this one reduced edema significantly compared to controls, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide, and how can structural purity be confirmed?
Answer:
The synthesis typically involves coupling a nitro-substituted pyrazole derivative with a thiazole-bearing propanamide scaffold. A validated approach includes:
- Step 1: Reacting 3-bromo-N-(1,3-thiazol-2-yl)propanamide with 4-nitro-1H-pyrazole under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regioselective substitution and absence of byproducts. For example, the thiazole C-H proton typically appears at δ 7.2–7.5 ppm, while pyrazole protons resonate at δ 8.0–8.5 ppm .
- IR Spectroscopy: Key peaks include C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
- Elemental Analysis: Verify C, H, N, and S percentages within ±0.3% of theoretical values .
Basic: How can computational tools aid in predicting the electronic properties of this compound?
Answer:
Software like Multiwfn enables wavefunction analysis to predict:
- Electrostatic Potential (ESP): Maps electron-rich (nitro group) and electron-deficient (thiazole ring) regions, critical for understanding reactivity and binding interactions .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge transfer potential. For nitro-heterocycles, LUMO often localizes on the nitro group, indicating electrophilic reactivity .
- Solvent Effects: Use density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvation energetics .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software is critical:
- Structure Solution: SHELXD for phase determination using direct methods, especially for nitro-group orientation and thiazole-propanamide torsion angles .
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., NH···O interactions between propanamide and nitro groups) .
- Validation: Check for R-factor convergence (<5%) and ADPs to exclude disorder .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for antiproliferative activity?
Answer:
- Modular Synthesis: Synthesize derivatives with variations in pyrazole (e.g., nitro vs. amino) and thiazole (e.g., methyl vs. phenyl substituents) to assess bioactivity trends .
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, nitro-substituted analogs often show enhanced activity due to electron-withdrawing effects .
- Docking Studies: Use AutoDock Vina to model interactions with targets like tubulin or kinases. Nitro groups may form hydrogen bonds with active-site residues .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to exclude variability .
- Metabolic Stability Testing: Use liver microsomes to assess if nitro-group reduction (to amino) alters activity .
- Crystallographic Comparison: Overlay SCXRD structures of active/inactive analogs to identify critical conformational differences .
Advanced: What strategies optimize solubility and bioavailability without compromising activity?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the propanamide NH to enhance permeability .
- Co-crystallization: Use co-formers like succinic acid to improve aqueous solubility while maintaining nitro-thiazole pharmacophore integrity .
- LogP Adjustment: Introduce polar substituents (e.g., hydroxyl on pyrazole) to reduce cLogP (<3) while monitoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
